Cas no 5453-10-1 (2-chloro-7-methyl-7H-Purin-6-amine)

2-chloro-7-methyl-7H-Purin-6-amine structure
5453-10-1 structure
Product Name:2-chloro-7-methyl-7H-Purin-6-amine
CAS No:5453-10-1
MF:C6H6ClN5
MW:183.598338603973
CID:382816
PubChem ID:227462
Update Time:2025-04-19

2-chloro-7-methyl-7H-Purin-6-amine Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-7-methyl-7H-Purin-6-amine
    • 6-AMINO-2-CHLORO-7-METHYLPURINE
    • 7H-Purin-6-amine,2-chloro-7-methyl-
    • 2-Chlor-6-amino-7-methylpurin
    • 2-Chlor-7-methyl-7H-purin-6-ylamin
    • 2-chlor-7-methyl-adenin
    • 2-Chloro-6-amino-7-methylpurine
    • 2-chloro-7-methyl-7H-purin-6-ylamine
    • 2-chloro-7-methyladenine
    • DTXSID10280912
    • 5453-10-1
    • 2-chloro-7-methylpurin-6-amine
    • 2-Chloro-6-amino-7-methyl-purine
    • NSC19059
    • 7-Methyl-6-amino-2-chlorpurin
    • AKOS006275376
    • FT-0718901
    • NSC-19059
    • SCHEMBL11556607
    • CHEMBL4090587
    • AG-687/33257040
    • Inchi: 1S/C6H6ClN5/c1-12-2-9-5-3(12)4(8)10-6(7)11-5/h2H,1H3,(H2,8,10,11)
    • InChI Key: COUCYQIHVPHAEM-UHFFFAOYSA-N
    • SMILES: ClC1N=C(C2=C(N=1)N=CN2C)N

Computed Properties

  • Exact Mass: 183.03100
  • Monoisotopic Mass: 183.0311729g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • PSA: 69.62000
  • LogP: 1.18010

2-chloro-7-methyl-7H-Purin-6-amine Related Literature

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